N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-2-methoxybenzamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-2-methoxybenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including optoelectronics, photodynamic therapy, and as building blocks for more complex molecules . The presence of the benzothiadiazole moiety imparts unique photophysical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-2-methoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with appropriate benzoyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes steps such as nitration, reduction, and acylation, followed by purification techniques like recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety acts as an electron acceptor, facilitating charge transfer processes. This property is crucial in its application in optoelectronic devices, where it helps in the efficient transfer of electrons .
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
- N-(2,1,3-benzothiadiazol-4-yl)-1-benzofuran-2-carboxamide
- N-(2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of the methoxy group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c1-20-12-6-5-8(15)7-9(12)14(19)16-10-3-2-4-11-13(10)18-21-17-11/h2-7H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNHFWQWIJTNNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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